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molecular formula C10H8ClNO2 B8383772 2-Chloro-4-oxiranylmethoxy-benzonitrile

2-Chloro-4-oxiranylmethoxy-benzonitrile

Cat. No. B8383772
M. Wt: 209.63 g/mol
InChI Key: MPBFDPQUEBSTNO-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

The title compound was prepared from 2-chloro-4-hydroxy-benzonitrile and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH2:11]([CH:13]1[O:15][CH2:14]1)Cl>>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH2:11][CH:13]2[CH2:14][O:15]2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1)OCC1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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